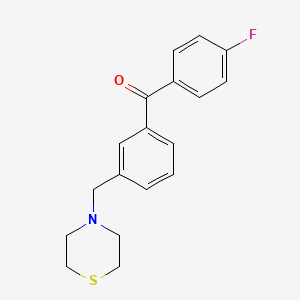

4'-Fluoro-3-thiomorpholinomethyl benzophenone

Description

Properties

IUPAC Name |

(4-fluorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNOS/c19-17-6-4-15(5-7-17)18(21)16-3-1-2-14(12-16)13-20-8-10-22-11-9-20/h1-7,12H,8-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFMXZKJLJPOSFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90643369 | |

| Record name | (4-Fluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898763-09-2 | |

| Record name | Methanone, (4-fluorophenyl)[3-(4-thiomorpholinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898763-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Fluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4'-Fluoro-3-thiomorpholinomethyl benzophenone chemical structure

An In-Depth Technical Guide to 4'-Fluoro-3-thiomorpholinomethyl benzophenone: Synthesis, Characterization, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 4'-Fluoro-3-thiomorpholinomethyl benzophenone, a synthetic compound of interest in medicinal chemistry. By integrating a fluorinated benzophenone scaffold with a thiomorpholine moiety, this molecule presents a unique profile for potential therapeutic applications. This document details its structural features, physicochemical properties, and a proposed, robust synthetic methodology via the Mannich reaction. We will explore the mechanistic rationale behind the synthesis, provide a detailed experimental protocol, and discuss the compound's potential biological activities based on the established pharmacology of its constituent functional groups. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and explore the potential of novel benzophenone derivatives.

Introduction: A Rationale for a Multifunctional Scaffold

The benzophenone core is a ubiquitous and privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2] The versatility of the benzophenone structure allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile.

The strategic incorporation of a fluorine atom, particularly on an aromatic ring, is a cornerstone of modern drug design. Fluorination can significantly enhance metabolic stability, improve binding affinity to biological targets, and alter pharmacokinetic properties.[3] Furthermore, the thiomorpholine ring is a bioisostere of morpholine and has been incorporated into molecules with demonstrated antioxidant and hypolipidemic activities.[4]

The logical convergence of these three structural motifs—the proven benzophenone scaffold, the modulating fluorine atom, and the bioactive thiomorpholine group—forms the basis for the synthesis of 4'-Fluoro-3-thiomorpholinomethyl benzophenone. The hypothesis is that this novel combination will yield a compound with significant therapeutic potential, meriting further investigation.

Physicochemical Properties and Structural Elucidation

The fundamental identity of 4'-Fluoro-3-thiomorpholinomethyl benzophenone is established by its unique chemical structure and corresponding properties.

Caption: Chemical Structure of 4'-Fluoro-3-thiomorpholinomethyl benzophenone.

Table 1: Physicochemical and Identification Properties

| Property | Value | Source |

| IUPAC Name | (4-Fluorophenyl)(3-(thiomorpholin-4-ylmethyl)phenyl)methanone | - |

| CAS Number | 898763-09-2 | [5] |

| Molecular Formula | C₁₈H₁₈FNOS | [6] |

| Molecular Weight | 315.4 g/mol | [6] |

| Appearance | Expected to be a solid at room temperature | - |

| Solubility | Expected to be soluble in organic solvents like DCM, Chloroform, DMSO | - |

Synthesis and Mechanistic Insights

The most direct and efficient route for synthesizing 4'-Fluoro-3-thiomorpholinomethyl benzophenone is the Mannich reaction. This powerful three-component condensation reaction is ideal for aminomethylation and is widely used in pharmaceutical synthesis.[7][8]

The Mannich Reaction Mechanism

The reaction proceeds via two primary stages:

-

Iminium Ion Formation: The secondary amine (thiomorpholine) reacts with formaldehyde in an acidic medium to form a highly electrophilic Eschenmoser-like salt or iminium ion.

-

Electrophilic Attack: The C-H acidic compound, in this case, 3-benzoyl-1-fluorobenzene (or a suitable precursor), acts as a nucleophile. The aromatic ring, activated by the benzoyl group, attacks the iminium ion to form the final C-C bond, yielding the aminomethylated product.[8][9]

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4'-FLUORO-3-THIOMORPHOLINOMETHYL BENZOPHENONE | 898763-09-2 [chemicalbook.com]

- 6. 898782-69-9 CAS MSDS (4-FLUORO-4'-THIOMORPHOLINOMETHYL BENZOPHENONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. oarjbp.com [oarjbp.com]

- 8. Mannich reaction - Wikipedia [en.wikipedia.org]

- 9. gijash.com [gijash.com]

An In-depth Technical Guide to 4'-Fluoro-3-thiomorpholinomethyl benzophenone: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of 4'-Fluoro-3-thiomorpholinomethyl benzophenone, a substituted benzophenone derivative with potential applications in medicinal chemistry and drug discovery. The benzophenone scaffold is a well-established privileged structure in pharmacology, known to be a core component in a variety of biologically active compounds.[1][2] This guide will delve into the predicted physical and chemical properties of the title compound, a detailed synthetic protocol based on established methodologies, comprehensive characterization techniques, and a discussion of its potential as a lead compound for therapeutic development.

Molecular Structure and Physicochemical Properties

4'-Fluoro-3-thiomorpholinomethyl benzophenone (CAS No. 898763-09-2) possesses a molecular formula of C18H18FNOS and a molecular weight of 315.41 g/mol .[3][4] The structure, depicted below, features a central benzophenone core, a fluorine atom at the 4'-position of one phenyl ring, and a thiomorpholinomethyl group at the 3-position of the other. The fluorine substitution can significantly influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets.[5] The thiomorpholine moiety, a heterocyclic amine, can impact solubility, basicity, and pharmacokinetic properties.

Table 1: Predicted Physicochemical Properties of 4'-Fluoro-3-thiomorpholinomethyl benzophenone

| Property | Predicted Value/Information | Rationale/Reference |

| IUPAC Name | (4-Fluorophenyl)(3-(thiomorpholin-4-ylmethyl)phenyl)methanone | Based on standard nomenclature rules. |

| CAS Number | 898763-09-2 | [3][4] |

| Molecular Formula | C18H18FNOS | [3][4] |

| Molecular Weight | 315.41 g/mol | [3][4] |

| Appearance | White to off-white solid | Typical for benzophenone derivatives.[6] |

| Melting Point | Expected to be in the range of 100-200 °C | Based on melting points of similar benzophenone derivatives.[6] |

| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols; likely insoluble in water. | The largely nonpolar benzophenone core dominates, with the thiomorpholine group providing some polar character. |

| pKa (of the thiomorpholine nitrogen) | Estimated to be in the range of 6-8 | Typical for secondary amines in similar structural contexts. |

Synthesis via Mannich Reaction

The most probable synthetic route for 4'-Fluoro-3-thiomorpholinomethyl benzophenone is the Mannich reaction. This is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine.[7][8][9] In this case, 3-benzoyl-4'-fluorobenzophenone would serve as the active hydrogen compound, formaldehyde as the aldehyde, and thiomorpholine as the secondary amine.

The mechanism of the Mannich reaction begins with the formation of an Eschenmoser-like salt (an iminium ion) from the reaction of thiomorpholine and formaldehyde. The benzophenone, in its enol form, then acts as a nucleophile, attacking the electrophilic iminium ion to form the final product.[8]

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of 4'-Fluoro-3-thiomorpholinomethyl benzophenone.

Materials:

-

3-Benzoyl-4'-fluorobenzophenone

-

Thiomorpholine

-

Paraformaldehyde

-

Hydrochloric acid (concentrated)

-

Ethanol

-

Sodium bicarbonate

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-benzoyl-4'-fluorobenzophenone (1 equivalent) in ethanol.

-

Add thiomorpholine (1.2 equivalents) and paraformaldehyde (1.5 equivalents) to the solution.

-

Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 equivalents).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterize the purified product by NMR, IR, and mass spectrometry.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 4'-Fluoro-3-thiomorpholinomethyl benzophenone.

Comprehensive Characterization

To confirm the identity and purity of the synthesized 4'-Fluoro-3-thiomorpholinomethyl benzophenone, a suite of analytical techniques should be employed.

Table 2: Analytical Characterization Methods

| Technique | Expected Results |

| ¹H NMR | Aromatic protons in the range of 7-8 ppm. A singlet for the methylene bridge protons around 3.5-4.0 ppm. Multiplets for the thiomorpholine protons around 2.5-3.0 ppm. |

| ¹³C NMR | Carbonyl carbon signal around 195 ppm. Aromatic carbon signals in the range of 120-140 ppm. Methylene bridge carbon signal around 50-60 ppm. Thiomorpholine carbon signals around 45-55 ppm. |

| ¹⁹F NMR | A singlet or a multiplet (depending on coupling) in the characteristic range for an aryl-fluoride. |

| FT-IR | A strong C=O stretching band around 1650-1670 cm⁻¹. C-H stretching bands for aromatic and aliphatic protons. C-F stretching band around 1100-1250 cm⁻¹. |

| Mass Spectrometry (MS) | A molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to the calculated molecular weight (315.41). |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity, with the retention time dependent on the column and mobile phase used. |

Characterization Workflow Diagram

Caption: A typical workflow for the analytical characterization of the target compound.

Potential Biological Activities and Applications

Benzophenone derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.[1][2][10] The introduction of the fluoro and thiomorpholinomethyl groups to the benzophenone core in 4'-Fluoro-3-thiomorpholinomethyl benzophenone may confer novel or enhanced pharmacological properties.

-

Anticancer Activity: Many benzophenone derivatives have demonstrated cytotoxic effects against various cancer cell lines.[2][11][12] The mechanism of action can vary, but some derivatives are known to interfere with microtubule polymerization or inhibit protein kinases.[2] The title compound should be screened in a panel of cancer cell lines to assess its potential as an anticancer agent.

-

Anti-inflammatory Activity: The benzophenone scaffold is present in some anti-inflammatory drugs.[13] Derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[13][14] Assays for COX-1 and COX-2 inhibition would be valuable in determining the anti-inflammatory potential of this compound.

-

Antimicrobial and Antiviral Activity: The structural features of 4'-Fluoro-3-thiomorpholinomethyl benzophenone, including the heterocyclic amine, suggest potential for antimicrobial and antiviral activity.[1][15] Screening against a panel of pathogenic bacteria, fungi, and viruses could reveal new therapeutic avenues.

-

CNS Activity: The ability of small molecules to cross the blood-brain barrier is crucial for treating central nervous system (CNS) disorders. The lipophilicity of the benzophenone core, combined with the potential for protonation of the thiomorpholine nitrogen, may allow for CNS penetration. Evaluation in models of neurodegenerative diseases or other CNS conditions could be warranted.[15]

Future Directions and Conclusion

4'-Fluoro-3-thiomorpholinomethyl benzophenone is a rationally designed molecule with significant potential for further investigation in drug discovery. This guide has provided a comprehensive theoretical and practical framework for its synthesis and characterization. The next logical steps would involve the actual synthesis and purification of the compound, followed by a thorough evaluation of its biological activities through in vitro and in vivo studies. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues with modifications to the substitution pattern, would be crucial for optimizing its pharmacological profile and identifying lead candidates for further development. The versatility of the benzophenone scaffold, combined with the unique substitutions in the title compound, makes it a promising starting point for the discovery of novel therapeutics.[16]

References

- BLD Pharm. 4-Chloro-3-fluoro-2'-thiomorpholinomethyl benzophenone.

- Matrix Scientific. 4-Bromo-3-fluoro-4'-thiomorpholinomethyl benzophenone.

- A2B Chem. 4'-Fluoro-3-thiomorpholinomethyl benzophenone - CAS:898763-09-2.

- PubChem. 4'-Fluoro-3-morpholinomethylbenzophenone.

- CymitQuimica. 4-bromo-3-fluoro-3′-thiomorpholinomethyl benzophenone.

- BenchChem. Application Notes and Protocols for the Development of Novel Benzophenone-Derived Ligands.

- National Center for Biotechnology Information. Benzophenone: a ubiquitous scaffold in medicinal chemistry.

- MDPI. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment.

- Royal Society of Chemistry. Synthesis and bioactivity investigation of benzophenone and its derivatives.

- PubChem. 3-Chloro-5-fluoro-3'-thiomorpholinomethylbenzophenone.

- BenchChem. Benzophenone Derivatives: A Versatile Scaffold in Drug Discovery.

- PubMed. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment.

- Thermo Fisher Scientific. Mannich Reaction.

- BenchChem. Application Notes and Protocols: Experimental Procedure for the Mannich Reaction with Acetophenone.

- GSC Biological and Pharmaceutical Sciences. Synthetic applications of biologically important Mannich bases: An updated review.

- National Center for Biotechnology Information. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment.

- Buchler GmbH. Mannich reaction catalyzed by Quinine Derivative.

- ChemicalBook. 4-bromo-2-fluoro-3'-thiomorpholinomethyl benzophenone.

- PubChem. 4'-Fluoro-3-(4-methylpiperazinomethyl) benzophenone.

- ChemicalBook. 4'-FLUORO-3-THIOMORPHOLINOMETHYL BENZOPHENONE.

- BLDpharm. 3-Chloro-4-fluoro-3'-thiomorpholinomethyl benzophenone.

- National Center for Biotechnology Information. Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution.

- ResearchGate. Synthesis of benzophenone semicarbazones and thiosemicarbazones 3–27.

- PubChem. 4-(Trifluoromethyl)benzophenone.

- Ossila. 4-Fluoro-4′-methoxybenzophenone.

- National Center for Biotechnology Information. Synthesis and bioactivity investigation of benzophenone and its derivatives.

- Wikipedia. Benzophenone.

- PubMed. Synthesis and antitumor activity of benzophenone compound.

- ResearchGate. Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone.

- PubMed. C-F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres.

- MDPI. Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues.

- PubMed. Activity related to the carcinogenicity of plastic additives in the benzophenone group.

- ChemRxiv. C−F Bond Activation Enables Synthesis of Aryl Difluoromethyl Bicyclopentanes as Benzophenone-Type Bioisosteres.

- ChemicalBook. 4-FLUORO-4'-THIOMORPHOLINOMETHYL BENZOPHENONE.

Sources

- 1. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4'-Fluoro-3-thiomorpholinomethyl benzophenone - CAS:898763-09-2 - 北京欣恒研科技有限公司 [konoscience.com]

- 4. 4'-FLUORO-3-THIOMORPHOLINOMETHYL BENZOPHENONE | 898763-09-2 [chemicalbook.com]

- 5. Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ossila.com [ossila.com]

- 7. Mannich Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. oarjbp.com [oarjbp.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and antitumor activity of benzophenone compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. C-F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4'-Fluoro-3-thiomorpholinomethyl benzophenone

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis of 4'-Fluoro-3-thiomorpholinomethyl benzophenone, a compound of interest in medicinal chemistry. The benzophenone scaffold is a prevalent structure in numerous biologically active molecules, exhibiting a wide range of activities including anticancer, anti-inflammatory, and antimicrobial properties.[1] The incorporation of a thiomorpholine moiety is a common strategy in drug design to enhance lipophilicity and introduce a site for metabolic modification.[2][3] This document will detail the synthetic pathway, reaction mechanisms, and necessary protocols for the successful laboratory-scale preparation of this target compound.

Strategic Approach to Synthesis

The most direct and efficient synthetic route to 4'-Fluoro-3-thiomorpholinomethyl benzophenone is a two-step process. The first step involves the synthesis of the benzophenone core, specifically 3-Methyl-4'-fluorobenzophenone, via a Friedel-Crafts acylation. The second, and key, step is a Mannich reaction to introduce the thiomorpholinomethyl group at the benzylic position of the methyl group on the benzophenone core.

Alternatively, a multi-step pathway involving the synthesis of a 3-(bromomethyl)-4'-fluorobenzophenone intermediate followed by nucleophilic substitution with thiomorpholine presents a viable, albeit longer, route. This guide will focus on the more convergent Mannich reaction pathway.

Diagrammatic Overview of the Synthetic Pathway

Caption: Overall synthetic workflow.

Part 1: Synthesis of 3-Methyl-4'-fluorobenzophenone

The initial step is the construction of the benzophenone core structure through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide, catalyzed by a Lewis acid.

Experimental Protocol

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) (1.2 eq) in an inert solvent such as dichloromethane (DCM).

-

Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Slowly add 3-methylbenzoyl chloride (1.0 eq) to the stirred suspension.

-

Aromatic Substrate Addition: To this mixture, add fluorobenzene (1.1 eq) dropwise over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude 3-Methyl-4'-fluorobenzophenone by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Summary: Reactant Quantities and Conditions

| Reactant/Reagent | Molar Equiv. | Purpose | Key Considerations |

| Fluorobenzene | 1.1 | Aromatic Substrate | Should be anhydrous. |

| 3-Methylbenzoyl chloride | 1.0 | Acylating Agent | Highly reactive with water. |

| Aluminum Chloride | 1.2 | Lewis Acid Catalyst | Must be anhydrous. |

| Dichloromethane | - | Solvent | Should be anhydrous. |

| Hydrochloric Acid | - | Quenching Agent | Used during work-up. |

Part 2: Synthesis of 4'-Fluoro-3-thiomorpholinomethyl benzophenone via Mannich Reaction

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (in this case, the benzylic protons of the methyl group on the benzophenone), formaldehyde, and a secondary amine (thiomorpholine).[4][5]

Reaction Mechanism

The reaction proceeds through the formation of an Eschenmoser-like salt intermediate from the reaction of thiomorpholine and formaldehyde. The active methyl group of 3-Methyl-4'-fluorobenzophenone, under slightly acidic or basic conditions, can then act as a nucleophile, attacking the iminium ion to form the final product.

Caption: Simplified Mannich reaction mechanism.

Experimental Protocol

-

Reactant Mixture: In a round-bottom flask, dissolve 3-Methyl-4'-fluorobenzophenone (1.0 eq) in a suitable solvent such as ethanol or isopropanol.

-

Addition of Amine and Aldehyde: To this solution, add thiomorpholine (1.2 eq) followed by an aqueous solution of formaldehyde (37%, 1.5 eq).

-

Reaction Conditions: Add a catalytic amount of hydrochloric acid. Reflux the reaction mixture for 8-12 hours. Monitor the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

-

Neutralization and Extraction: Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4'-Fluoro-3-thiomorpholinomethyl benzophenone.

Data Summary: Reaction Parameters

| Parameter | Value/Condition | Rationale |

| Solvent | Ethanol/Isopropanol | Good solubility for reactants. |

| Temperature | Reflux | To ensure sufficient reaction rate. |

| Reaction Time | 8-12 hours | Typical for Mannich reactions. |

| Catalyst | Catalytic HCl | Facilitates iminium ion formation. |

| Purification | Column Chromatography | To isolate the pure product. |

Characterization

The final product should be characterized using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the successful incorporation of the thiomorpholinomethyl group.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl (C=O) stretch of the benzophenone.

Safety Considerations

-

Friedel-Crafts Acylation: Aluminum chloride is highly corrosive and reacts violently with water. 3-Methylbenzoyl chloride is a lachrymator. Both should be handled in a fume hood with appropriate personal protective equipment (PPE). The reaction quench is exothermic and should be performed with care.

-

Mannich Reaction: Formaldehyde is a known carcinogen and should be handled in a well-ventilated fume hood. Thiomorpholine is a skin and eye irritant.

-

General: All organic solvents are flammable and should be handled with care, away from ignition sources.

Conclusion

The synthesis of 4'-Fluoro-3-thiomorpholinomethyl benzophenone is a feasible endeavor for a moderately equipped organic chemistry laboratory. The two-step approach, beginning with a Friedel-Crafts acylation to form the benzophenone core, followed by a Mannich reaction to introduce the aminomethyl functionality, represents an efficient and logical synthetic strategy. Careful control of reaction conditions and rigorous purification are paramount to obtaining a high-purity final product. This guide provides a robust framework for researchers to undertake the synthesis of this and structurally related compounds for further investigation in drug discovery and development programs.

References

-

Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. National Institutes of Health. [Link]

-

Synthesis and Characterization of Benzophenone Based Phenyl Ether Derivatives. International Research Journal of Humanities and Interdisciplinary Studies. [Link]

-

Synthesis of new benzophenone derivatives with potential, antiinflammatory activity. ResearchGate. [Link]

-

Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. MDPI. [Link]

-

Synthesis and Characterization of Benzophenone Based Phenyl Ether Derivatives. IRJHIS. [Link]

-

Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. [Link]

-

Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]

-

Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]

-

Benzophenone: a ubiquitous scaffold in medicinal chemistry. National Institutes of Health. [Link]

-

4'-Fluoro-3-morpholinomethylbenzophenone. PubChem. [Link]

-

3-Chloro-5-fluoro-3'-thiomorpholinomethylbenzophenone. PubChem. [Link]

-

Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy. [Link]

-

Synthetic applications of biologically important Mannich bases: An updated review. ResearchGate. [Link]

-

4'-Fluoro-3-(4-methylpiperazinomethyl) benzophenone. PubChem. [Link]

-

Application of the Mannich reaction in the structural modification of natural products. National Institutes of Health. [Link]

-

Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. National Institutes of Health. [Link]

-

Biological activity of mannich bases. Indian Journal of Pharmaceutical Sciences. [Link]

-

Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds. National Institutes of Health. [Link]

-

Benzophenone derivatives and related compounds as potent histamine H3-receptor antagonists and potential PET/SPECT ligands. PubMed. [Link]

-

Development of a C–F bond activation strategy for the synthesis of... ResearchGate. [Link]

-

4-Chloro-3-fluoro-4'-pyrrolidinomethyl benzophenone. PubChem. [Link]

-

Synthesis and bioactivity investigation of benzophenone and its derivatives. National Institutes of Health. [Link]

-

Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. ResearchGate. [Link]

-

C−F Bond Activation Enables Synthesis of Aryl Difluoromethyl Bicyclopentanes as Benzophenone-Type Bioisosteres. Cambridge Open Engage. [Link]

-

(PDF) C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. ResearchGate. [Link]

-

Benzophenone – Knowledge and References. Taylor & Francis. [Link]

-

Evaluation of the anti-androgenic and cytotoxic effects of benzophenone-3 in male Sprague-Dawley rats. PubMed. [Link]

Sources

An In-depth Technical Guide to 4'-Fluoro-3-thiomorpholinomethyl Benzophenone and its Analogs for Drug Discovery Professionals

This guide provides a comprehensive technical overview of 4'-Fluoro-3-thiomorpholinomethyl benzophenone, a compound of interest in medicinal chemistry. We will delve into its chemical identity, plausible synthetic routes, and potential therapeutic applications, drawing parallels with structurally related molecules. This document is intended for researchers, scientists, and professionals in the field of drug development.

Compound Identification and Physicochemical Properties

A closely related analog, 4'-Fluoro-3-morpholinomethyl benzophenone , which features a morpholine ring instead of a thiomorpholine ring, is registered under CAS Number 898765-50-9 .[3] The molecular formula for this analog is C18H18FNO2, with a molecular weight of 299.3 g/mol .[3] By replacing the oxygen in the morpholine ring with sulfur, we arrive at the structure of our target compound, 4'-Fluoro-3-thiomorpholinomethyl benzophenone.

Table 1: Predicted Physicochemical Properties of 4'-Fluoro-3-thiomorpholinomethyl Benzophenone

| Property | Predicted Value | Rationale/Comparison |

| Molecular Formula | C18H18FNOS | Based on the structure with a thiomorpholine ring. |

| Molecular Weight | ~315.4 g/mol | Increased mass due to the substitution of oxygen with sulfur. |

| Solubility | Likely soluble in organic solvents, insoluble in water. | Common characteristic of benzophenone derivatives.[4] |

| Appearance | Likely a white to off-white solid. | Based on the appearance of similar benzophenone compounds.[4] |

Below is a diagram illustrating the chemical structure of 4'-Fluoro-3-thiomorpholinomethyl benzophenone.

Caption: Chemical structure of 4'-Fluoro-3-thiomorpholinomethyl benzophenone.

Synthetic Approaches

The synthesis of 4'-Fluoro-3-thiomorpholinomethyl benzophenone can be approached through several established methods for the formation of benzophenones and the introduction of substituents. A common and versatile method for creating the benzophenone scaffold is the Friedel-Crafts acylation .[1]

A plausible synthetic workflow is outlined below:

Caption: Plausible synthetic workflow for 4'-Fluoro-3-thiomorpholinomethyl benzophenone.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4'-Fluoro-3-methylbenzophenone (Friedel-Crafts Acylation)

-

To a stirred suspension of anhydrous aluminum chloride in dry fluorobenzene at 0°C, add 3-methylbenzoyl chloride dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by carefully pouring the mixture into a beaker of ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield 4'-Fluoro-3-methylbenzophenone.

Step 2: Synthesis of 3-(Bromomethyl)-4'-fluorobenzophenone (Radical Bromination)

-

Dissolve 4'-Fluoro-3-methylbenzophenone and N-bromosuccinimide (NBS) in a suitable solvent (e.g., carbon tetrachloride).

-

Add a radical initiator (e.g., AIBN or benzoyl peroxide) and heat the mixture to reflux under a light source.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate with water and brine.

-

Dry the organic layer and concentrate to obtain the crude 3-(Bromomethyl)-4'-fluorobenzophenone, which can be used in the next step without further purification or purified by chromatography.

Step 3: Synthesis of 4'-Fluoro-3-thiomorpholinomethyl benzophenone (Nucleophilic Substitution)

-

Dissolve 3-(Bromomethyl)-4'-fluorobenzophenone in an appropriate solvent (e.g., acetonitrile or DMF).

-

Add thiomorpholine and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.

-

Remove the solvent under reduced pressure and partition the residue between water and an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the final product by column chromatography to obtain 4'-Fluoro-3-thiomorpholinomethyl benzophenone.

Potential Applications in Drug Discovery

The benzophenone scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The specific substitutions on the benzophenone core in 4'-Fluoro-3-thiomorpholinomethyl benzophenone suggest several potential therapeutic applications.

Anti-inflammatory Activity

Many benzophenone derivatives, such as ketoprofen, are potent non-steroidal anti-inflammatory drugs (NSAIDs).[5] The anti-inflammatory effects of these compounds are often attributed to the inhibition of cyclooxygenase (COX) enzymes.[5] The introduction of heterocyclic moieties, such as the thiomorpholine ring, can enhance the anti-inflammatory and analgesic activities of the parent compound.[5] Therefore, 4'-Fluoro-3-thiomorpholinomethyl benzophenone is a promising candidate for development as a novel anti-inflammatory agent.

Anticancer Potential

The farnesyltransferase (FTase) enzyme is a target for the development of anticancer drugs, and various benzophenone derivatives have shown inhibitory effects against this enzyme.[1] The structural features of our target compound could allow it to interact with the active site of FTase or other cancer-related targets.

CNS-related Disorders

The thiomorpholine moiety is of interest in the development of compounds with central nervous system (CNS) activity. The substitution pattern on the benzophenone core could be optimized to modulate properties such as blood-brain barrier permeability, making this class of compounds interesting for neurological applications.

The Role of Fluorine and Thiomorpholine Substituents

The specific substituents on the benzophenone core are crucial for its biological activity and pharmacokinetic properties.

-

Fluorine: The presence of a fluorine atom can significantly impact a molecule's properties. Fluorination can enhance metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins through favorable electrostatic interactions, and improve membrane permeability.[6] In the context of drug design, the strategic placement of fluorine is a well-established method to optimize lead compounds.[7][8]

-

Thiomorpholine: The thiomorpholine ring introduces a heterocyclic element that can influence the compound's polarity, hydrogen bonding capacity, and overall shape. Thiomorpholine derivatives have been investigated for a variety of biological activities, including antioxidant and hypolipidemic effects.[9] This moiety can also serve as a bioisosteric replacement for other cyclic amines, potentially leading to improved efficacy or a different side-effect profile.

Conclusion

4'-Fluoro-3-thiomorpholinomethyl benzophenone represents a promising scaffold for the development of new therapeutic agents. Its synthesis is achievable through established chemical transformations, and its structural features suggest potential applications in treating inflammation, cancer, and other diseases. Further investigation into the synthesis and biological evaluation of this and related compounds is warranted to fully explore their therapeutic potential.

References

- Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC - NIH.

- Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment - PubMed Central - NIH.

- 4'-fluoro-3-morpholinomethyl benzophenone | C18H18FNO2 | CID 24724687 - PubChem.

- Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis - PubMed Central.

- Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed.

- Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Arom

- C−F Bond Activation Enables Synthesis of Aryl Difluoromethyl Bicyclopentanes as Benzophenone-Type Bioisosteres | Organic Chemistry | ChemRxiv | Cambridge Open Engage.

- (PDF)

- Benzophenone - Wikipedia.

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4'-Fluoro-3-morpholinomethylbenzophenone | C18H18FNO2 | CID 24724687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzophenone - Wikipedia [en.wikipedia.org]

- 5. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Hypothesized Mechanism of Action of 4'-Fluoro-3-thiomorpholinomethyl benzophenone

Abstract

This technical guide delineates the hypothesized mechanism of action for 4'-Fluoro-3-thiomorpholinomethyl benzophenone, a compound belonging to the thiomorpholino benzophenone class of molecules. In the absence of direct published research on this specific analogue, this document synthesizes evidence from structurally related compounds to postulate a primary mechanism centered on the inhibition of oncogenic signaling pathways. We propose that 4'-Fluoro-3-thiomorpholinomethyl benzophenone acts as a cytotoxic agent by inhibiting the PI3K/AKT signaling cascade, a pathway crucial for cell survival and proliferation. This guide provides the scientific rationale for this hypothesis, detailed experimental protocols to validate it, and a discussion of the structure-activity relationships that underpin its potential bioactivity.

Introduction: Deconstructing a Bioactive Scaffold

The benzophenone framework is a ubiquitous and privileged structure in medicinal chemistry, forming the core of numerous agents with diverse pharmacological activities, including antitumor, anti-inflammatory, and antiviral properties.[1][2] When derivatized with a thiomorpholine moiety, the resulting scaffolds have demonstrated potent cytotoxic activity against various cancer cell lines.[3][4][5] Specifically, compounds classified as thiomorpholino benzophenones have shown significant antitumor effects both in vitro and in vivo.[3]

The subject of this guide, 4'-Fluoro-3-thiomorpholinomethyl benzophenone, combines three key structural features:

-

The Benzophenone Core: A rigid, aromatic ketone scaffold that provides a platform for precise interactions with biological targets.

-

The Thiomorpholine Group: This heterocyclic moiety is a common feature in a multitude of kinase inhibitors, where it often enhances solubility and forms critical hydrogen bonds within the ATP-binding pocket of the target enzyme.[6][7][8] Its presence is strongly associated with the inhibition of the PI3K/AKT/mTOR pathway.[6][9][10]

-

A 4'-Fluoro Substituent: Fluorine substitution is a classic medicinal chemistry strategy used to enhance metabolic stability and binding affinity.

Given the established antitumor activity of its parent class and the strong association of its constituent moieties with kinase inhibition, we hypothesize that 4'-Fluoro-3-thiomorpholinomethyl benzophenone exerts its cytotoxic effects through the targeted inhibition of a key survival-promoting kinase, such as AKT1.

Hypothesized Mechanism of Action: Inhibition of the PI3K/AKT Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its hyperactivation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[11] We postulate that 4'-Fluoro-3-thiomorpholinomethyl benzophenone (designated herein as FTMB) directly inhibits AKT1, a critical node in this cascade.

The proposed sequence of events is as follows:

-

Target Engagement: FTMB enters the cell and binds to the ATP-binding pocket of AKT1. The thiomorpholine moiety likely acts as a hinge-binding group, while the benzophenone core establishes hydrophobic and van der Waals interactions.

-

Inhibition of Kinase Activity: By occupying the ATP pocket, FTMB prevents the phosphorylation of AKT1's downstream substrates.

-

Blockade of Survival Signaling: The inhibition of AKT1 leads to the deactivation of numerous anti-apoptotic and pro-proliferative signals. Key downstream effectors like mTOR, GSK3β, and the FOXO transcription factors are dysregulated, ultimately halting cell cycle progression and inducing apoptosis.

This proposed mechanism is illustrated in the signaling pathway diagram below.

Caption: Hypothesized inhibition of the PI3K/AKT pathway by FTMB.

Experimental Validation Workflow

To rigorously test this hypothesis, a multi-step experimental approach is required. This workflow begins with a broad assessment of cytotoxicity and progressively narrows to confirm target engagement and cellular mechanism.

Caption: Logical workflow for validating the hypothesized mechanism of action.

Experiment 1: Cell Viability & Cytotoxicity Screening

Objective: To determine if FTMB exhibits cytotoxic activity against cancer cell lines and to calculate its half-maximal inhibitory concentration (IC50).

Methodology: MTT Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[1][12] NAD(P)H-dependent oxidoreductases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, providing a quantitative measure of cell viability.[13][14]

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells (e.g., PC-6 human lung carcinoma) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[12]

-

Compound Treatment: Prepare a serial dilution of FTMB (e.g., from 0.01 µM to 100 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and media-only controls.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Remove the treatment medium. Add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well and incubate for 3-4 hours at 37°C, protected from light.[13]

-

Formazan Solubilization: Carefully remove the MTT solution. Add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the purple formazan crystals.[3] Mix thoroughly by gentle shaking.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value.

Experiment 2: In Vitro Target Engagement Assay

Objective: To determine if FTMB directly inhibits the enzymatic activity of recombinant human AKT1 kinase.

Methodology: ADP-Glo™ Kinase Assay This luminescent assay quantifies the amount of ADP produced during a kinase reaction.[11] Kinase activity is directly proportional to ADP production. The luminescent signal positively correlates with the amount of ADP formed, and thus, inhibition is measured as a reduction in light output.[15][16]

Step-by-Step Protocol:

-

Reagent Preparation: Prepare the 2X Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA), recombinant human AKT1 enzyme, AKT substrate peptide, and ATP solution.

-

Compound Preparation: Prepare a serial dilution of FTMB in the kinase reaction buffer.

-

Kinase Reaction Setup (in a 96-well plate):

-

To each well, add 5 µL of the FTMB dilution (or vehicle control).

-

Add 10 µL of a master mix containing the AKT1 enzyme and substrate peptide.

-

Initiate the reaction by adding 10 µL of 25 µM ATP solution.

-

-

Incubation: Shake the plate gently and incubate at 30°C for 60 minutes.

-

ATP Depletion: Terminate the kinase reaction and deplete unconsumed ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion: Add 50 µL of Kinase Detection Reagent to convert the ADP produced into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Calculate the percent inhibition for each FTMB concentration and determine the IC50 value for direct kinase inhibition.

Experiment 3: Cellular Mechanism Validation

Objective: To confirm that FTMB inhibits the AKT signaling pathway within intact cancer cells by measuring the phosphorylation status of AKT1.

Methodology: Western Blotting Western blotting allows for the specific detection of proteins and their post-translational modifications, such as phosphorylation. By using antibodies specific to phosphorylated AKT (p-AKT Ser473) and total AKT, we can quantify the inhibitory effect of FTMB on the pathway.[17][18]

Step-by-Step Protocol:

-

Cell Treatment & Lysis: Plate and grow cancer cells to ~80% confluency. Treat the cells with FTMB at concentrations around its cytotoxic IC50 (e.g., 0.5x, 1x, 2x IC50) for a defined period (e.g., 6 hours).

-

Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and, critically, phosphatase inhibitors to preserve phosphorylation states.[19]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[18]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature using a solution of 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Milk should be avoided as it contains phosphoproteins that can increase background.[20]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST. Use separate membranes for anti-p-AKT (Ser473) and anti-total-AKT antibodies.

-

Secondary Antibody Incubation: Wash the membranes thoroughly with TBST, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

-

Analysis: Quantify the band intensities. Normalize the p-AKT signal to the total AKT signal for each treatment condition to determine the specific reduction in AKT phosphorylation.

Data Summary & Interpretation

The results from the proposed experiments can be summarized to provide a clear picture of the compound's activity profile.

| Parameter | Assay | Expected Outcome for an Active Compound |

| Cytotoxicity IC50 | MTT Assay | 0.1 - 10 µM |

| Kinase Inhibition IC50 | In Vitro AKT1 Assay | 0.05 - 5 µM |

| Cellular p-AKT | Western Blot | Dose-dependent decrease in p-AKT/Total AKT ratio |

Interpretation: A successful outcome would show a potent cytotoxic IC50 that correlates well with its in vitro kinase inhibition IC50. This would be strongly corroborated by a clear, dose-dependent reduction in AKT phosphorylation inside treated cells, validating the proposed mechanism of action.

Conclusion and Future Directions

This guide outlines a robust, evidence-based hypothesis for the mechanism of action of 4'-Fluoro-3-thiomorpholinomethyl benzophenone as a cytotoxic inhibitor of the PI3K/AKT signaling pathway. The provided experimental workflow offers a clear and logical path to validate this hypothesis, moving from cellular effects to direct target engagement.

Should the data support this mechanism, future research should focus on:

-

Kinome Profiling: Assessing the selectivity of FTMB against a broad panel of kinases to identify potential off-target effects and secondary mechanisms.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to optimize potency and selectivity.

-

In Vivo Efficacy Studies: Evaluating the antitumor activity of FTMB in preclinical animal models, such as tumor xenografts.

By systematically investigating this compound class, novel and potent anticancer therapeutics may be developed.

References

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]

-

Springer Nature Experiments. Cytotoxicity MTT Assay. Available at: [Link]

-

Cuquerella, M. C., et al. (2013). Benzophenone and DNA: Evidence for a Double Insertion Mode and Its Spectral Signature. The Journal of Physical Chemistry Letters. Available at: [Link]

-

Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Available at: [Link]

-

SignalChem. AKT 1 Kinase Enzyme System Datasheet. Available at: [Link]

-

Cozzini, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]

-

Bio-Rad Antibodies. Detection of Phosphorylated Proteins by Western Blotting. Available at: [Link]

-

Protocol Online. (2005). Weak Western band for phosphorylated Akt. Available at: [Link]

-

Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Available at: [Link]

-

National Center for Biotechnology Information. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. PubMed Central. Available at: [Link]

-

Amazon S3. Supporting information for: “Benzophenone and DNA: Evidences for a Double Interaction Mode and its Spectral Signature.”. Available at: [Link]

-

ResearchGate. (2010). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. Available at: [Link]

-

Miranda, M. A., & Galindo, F. (2012). Benzophenone Photosensitized DNA Damage. Accounts of chemical research. Available at: [Link]

-

ResearchGate. (2019). Pharmacological profile of morpholine and its derivatives. Available at: [Link]

-

ResearchGate. (2021). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. Available at: [Link]

-

Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Available at: [Link]

-

Fujimoto, K., et al. (2002). Photochemistry of benzophenone immobilized in a major groove of DNA: formation of thermally reversible interstrand cross-link. Journal of the American Chemical Society. Available at: [Link]

-

Knight, Z. A., et al. (2006). Isoform-specific phosphoinositide 3-kinase inhibitors from an arylmorpholine scaffold. Bioorganic & medicinal chemistry. Available at: [Link]

-

Springer Nature Experiments. Assaying AKT/Protein Kinase B Activity. Available at: [Link]

-

BPS Bioscience. Chemi-Verse™ AKT1 Kinase Assay Kit. Available at: [Link]

-

Farrell, I. S., et al. (2005). Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid. Journal of the American Chemical Society. Available at: [Link]

Sources

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. static.igem.wiki [static.igem.wiki]

- 4. jchemrev.com [jchemrev.com]

- 5. researchgate.net [researchgate.net]

- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Isoform-specific phosphoinositide 3-kinase inhibitors from an arylmorpholine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. promega.com [promega.com]

- 12. clyte.tech [clyte.tech]

- 13. broadpharm.com [broadpharm.com]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. promega.com [promega.com]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 18. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 19. Weak Western band for phosphorylated Akt - Protein and Proteomics [protocol-online.org]

- 20. ccrod.cancer.gov [ccrod.cancer.gov]

A Technical Guide to the Potential Biological Activity of 4'-Fluoro-3-thiomorpholinomethyl benzophenone: A Predictive Analysis for Drug Discovery

This document provides a comprehensive technical exploration into the prospective biological activities of the novel chemical entity, 4'-Fluoro-3-thiomorpholinomethyl benzophenone. As this compound is not extensively documented in current scientific literature, this guide adopts a predictive and hypothesis-driven approach. By deconstructing the molecule into its core pharmacophoric components—the benzophenone scaffold, the thiomorpholine ring, and the strategic fluorine substitution—we will project its potential therapeutic applications and outline a rigorous, field-proven workflow for its empirical validation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore new chemical spaces for therapeutic innovation.

Introduction: Deconstructing a Molecule of Interest

The rational design of novel therapeutics often begins with the strategic combination of known pharmacophores to create new chemical entities with enhanced or novel biological activities. 4'-Fluoro-3-thiomorpholinomethyl benzophenone is a prime example of such a design. Its structure integrates three key motifs, each with a rich history in medicinal chemistry:

-

The Benzophenone Scaffold: A "privileged" structure known to be a versatile backbone for compounds with a wide array of biological functions, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2]

-

The Thiomorpholine Moiety: A heterocyclic system that can significantly influence a compound's physicochemical properties, such as solubility and lipophilicity, and can be crucial for target engagement. Thiomorpholine-containing compounds have demonstrated potent cytotoxic and antioxidant activities.[3][4]

-

Halogenation (Fluorine): The introduction of a fluorine atom is a cornerstone of modern medicinal chemistry. It can profoundly impact a molecule's metabolic stability, binding affinity to target proteins, and membrane permeability, often leading to improved pharmacokinetic and pharmacodynamic profiles.[5][6]

This guide will dissect the potential contributions of each component to hypothesize the overall biological profile of the target compound and lay out a comprehensive research and development pathway.

Foundational Scaffolds and Their Biological Significance

The Benzophenone Core: A Ubiquitous Pharmacophore

The benzophenone diaryl ketone structure is a recurring motif in numerous biologically active compounds, both natural and synthetic.[1] Its rigid, yet conformationally adaptable, structure allows it to interact with a diverse range of biological targets. Marketed drugs like the anti-inflammatory agent Ketoprofen and the antiviral compound Maribavir feature this core, highlighting its clinical relevance.[2][7]

Key demonstrated activities of benzophenone derivatives include:

-

Anticancer Activity: Many benzophenone analogues exhibit potent antiproliferative and cytotoxic effects against various cancer cell lines.[8] Mechanisms often involve the induction of apoptosis through caspase activation and subsequent DNA fragmentation.[1]

-

Anti-inflammatory Activity: Benzophenone derivatives have been shown to inhibit key inflammatory mediators, such as cyclooxygenase (COX) enzymes, making them effective anti-inflammatory agents.[7][9]

-

Antimicrobial Activity: The benzophenone framework has been incorporated into compounds designed to combat bacterial and fungal pathogens.[10][11]

The Thiomorpholine Ring: A Bioactive Heterocycle

The inclusion of a thiomorpholine ring introduces a sulfur-containing heterocycle that can serve multiple functions. It can act as a hydrogen bond acceptor and its presence can fine-tune the steric and electronic properties of the molecule. Studies on related structures, such as morpholino and thiomorpholino benzophenones, have demonstrated potent cytotoxic activity against murine leukemia and human lung carcinoma cells.[4] Furthermore, other thiomorpholine derivatives have been noted for their antioxidant and hypolipidemic properties, suggesting a broader potential for this moiety to confer therapeutic benefits.[3]

Hypothesized Biological Activities and Mechanistic Pathways

Based on a synthesis of the available literature for its constituent parts, we can postulate several high-priority areas for investigating the biological activity of 4'-Fluoro-3-thiomorpholinomethyl benzophenone.

Primary Hypothesis: Anticancer Activity

The strong anticancer profile of both benzophenone and thiomorpholine-containing compounds makes this the most probable activity.[1][4] The fluorine atom at the 4'-position is anticipated to enhance metabolic stability, potentially leading to a longer duration of action.

Potential Mechanisms of Action:

-

Induction of Apoptosis: The compound could trigger programmed cell death by activating intrinsic (mitochondrial) or extrinsic (death receptor) pathways. This is a common mechanism for benzophenone derivatives, which have been shown to lead to DNA fragmentation via caspase-activated DNase (CAD) activation.[1]

-

Kinase Inhibition: The diaryl ketone structure can act as a scaffold for designing kinase inhibitors. The compound could potentially inhibit protein kinases involved in cancer cell proliferation and survival signaling pathways, such as MAP kinase.[1]

-

Cell Cycle Arrest: The compound may interfere with the cell cycle machinery, causing arrest at specific checkpoints (e.g., G2/M or G0/G1), thereby preventing cancer cell division.[12]

A potential signaling pathway that could be targeted by the compound is the p38 MAP kinase pathway, which is involved in cellular responses to stress and inflammation and is a target for some benzophenone inhibitors.[1]

Caption: Hypothetical mechanism of apoptosis induction by the target compound.

Secondary Hypotheses: Antimicrobial and Anti-inflammatory Activities

-

Antimicrobial Potential: Given the known antimicrobial properties of benzophenone derivatives and various heterocyclic compounds, the target molecule warrants screening against a panel of pathogenic bacteria and fungi.[10][13] The mechanism could involve the disruption of the bacterial cell wall or inhibition of essential enzymes like transpeptidases.[10][11]

-

Anti-inflammatory Potential: The structural similarity to known anti-inflammatory agents like ketoprofen suggests a potential for COX enzyme inhibition or modulation of other inflammatory pathways.[7] The presence of the thiomorpholine moiety could also contribute to this activity.

Proposed Research & Development Workflow

A systematic and tiered approach is essential for efficiently evaluating a novel compound. The following workflow provides a robust framework for investigation, from initial synthesis to preliminary biological characterization.

Caption: A tiered workflow for the evaluation of a novel compound.

Step 1: Chemical Synthesis

The synthesis of the benzophenone core is commonly achieved via Friedel-Crafts acylation.[1][14] A plausible route for 4'-Fluoro-3-thiomorpholinomethyl benzophenone would involve the acylation of a suitably protected and substituted benzene ring with a fluorinated benzoyl chloride, followed by deprotection and subsequent aminomethylation with thiomorpholine.

Step 2 & 3: In Vitro Screening and Hit Confirmation

The initial characterization of a compound's biological activity is a critical phase in drug discovery.[15] The goal is to efficiently screen for activity across multiple potential therapeutic areas and then confirm any "hits" with robust dose-response studies.

Protocol 1: Antiproliferative Activity Assay (MTT or SRB)

This assay determines a compound's ability to inhibit the growth of cancer cells.[15][16]

-

Cell Plating: Seed human cancer cell lines (e.g., MCF-7 for breast, HCT116 for colon, A549 for lung) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a series of two-fold dilutions of the test compound in culture medium. Add the dilutions to the appropriate wells, ensuring a final concentration range that spans several orders of magnitude (e.g., 0.01 µM to 100 µM). Include vehicle-only (e.g., DMSO) and no-treatment controls.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Viability Assessment (MTT Method):

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

-

Solubilize the resulting formazan crystals with a solubilization solution (e.g., acidic isopropanol or DMSO).

-

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Hypothetical Data Presentation:

| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | 2.5 |

| HCT116 | Colorectal Carcinoma | 5.1 |

| A549 | Lung Carcinoma | 8.9 |

| P388 | Murine Leukemia | 1.2 |

Protocol 2: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that prevents visible bacterial growth.[17][18]

-

Bacterial Inoculum Preparation: Culture the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth) to the turbidity of a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[18] Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare serial two-fold dilutions of the test compound in broth directly in a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by measuring the optical density at 600 nm.

Hypothetical Data Presentation:

| Bacterial Strain | Gram Type | Hypothetical MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 8 |

| Bacillus subtilis | Gram-positive | 16 |

| Escherichia coli | Gram-negative | 32 |

| Pseudomonas aeruginosa | Gram-negative | >64 |

Step 4: Mechanism of Action (MoA) Studies

If a promising IC₅₀ or MIC value is obtained, subsequent studies are required to elucidate the compound's mechanism of action.[12] For an anticancer hit, these would include:

-

Apoptosis Assays: Using techniques like Annexin V/PI staining and flow cytometry or caspase activity assays to confirm the induction of apoptosis.

-

Cell Cycle Analysis: Using flow cytometry to determine if the compound causes arrest at specific phases of the cell cycle.

-

Kinase Profiling: Screening the compound against a panel of known cancer-related kinases to identify potential molecular targets.

Conclusion and Future Directions

4'-Fluoro-3-thiomorpholinomethyl benzophenone represents a rationally designed molecule with significant potential as a therapeutic agent, particularly in oncology. The convergence of a privileged benzophenone scaffold, a bioactive thiomorpholine heterocycle, and a strategically placed fluorine atom creates a compelling candidate for investigation. The proposed workflow provides a clear, structured, and efficient path for its synthesis and biological evaluation. Positive outcomes from the described in vitro assays would provide a strong rationale for advancing the compound into more complex cellular models, mechanistic studies, and eventually, preclinical in vivo testing to fully characterize its therapeutic potential.

References

-

Dhawan, S., et al. (2021). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry. [Link]

-

Zhang, Y., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances. [Link]

-

de Oliveira, G. V., et al. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Molecules. [Link]

-

Shaik, A. B., et al. (2022). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. Molecules. [Link]

-

Wang, Y., et al. (2020). Synthesis and antitumor activity of benzophenone compound. RSC Advances. [Link]

-

Abdellattif, M. H., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. Chemistry Central Journal. [Link]

-

Chouliaras, G., et al. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Archiv der Pharmazie. [Link]

-

Begum, A. B., et al. (2014). Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Antibacterial and Antifungal Activities. Journal of Chemistry. [Link]

-

Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs. [Link]

-

ResearchGate. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. ResearchGate. [Link]

-

Peterson, E. A., & Deiters, A. (2014). Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry. [Link]

-

Kumazawa, E., et al. (1997). Synthesis and antitumor activity of novel benzophenone derivatives. Chemical & Pharmaceutical Bulletin. [Link]

-

Klahn, P., et al. (2022). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Antibiotics. [Link]

-

Aday, B., et al. (2023). Synthesis, Characterization, and Screening Anticancer—Antibiofilm Activities of Theophylline Derivatives Containing CF3/OCF3 Moiety. Molecules. [Link]

-

Zhang, Y., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances. [Link]

-

ResearchGate. (2008). Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. ResearchGate. [Link]

-

de Oliveira, C. A., et al. (2019). Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry. Frontiers in Microbiology. [Link]

-

Suzuki, T., et al. (2006). Activity related to the carcinogenicity of plastic additives in the benzophenone group. Environmental Health and Preventive Medicine. [Link]

-

de Oliveira, G. V., et al. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. PubMed. [Link]

-

Cambridge Open Engage. (2023). C−F Bond Activation Enables Synthesis of Aryl Difluoromethyl Bicyclopentanes as Benzophenone-Type Bioisosteres. ChemRxiv. [Link]

-

Charles River Laboratories. (n.d.). In Vitro Assay Development Services. Charles River Laboratories. [Link]

-

ResearchGate. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. ResearchGate. [Link]

-

Cholewińska, A., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. [Link]

-

ResearchGate. (2023). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. ResearchGate. [Link]

-

Al-Ostath, A., et al. (2024). Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. Scientific Reports. [Link]

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and antitumor activity of novel benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and antitumor activity of benzophenone compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial Pathogens of Poultry [frontiersin.org]

- 12. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]